molecular formula C16H32O2 B3044209 Hexadecanoic-7,7,8,8-D4 acid CAS No. 75736-49-1

Hexadecanoic-7,7,8,8-D4 acid

Cat. No. B3044209
CAS RN: 75736-49-1
M. Wt: 260.45 g/mol
InChI Key: IPCSVZSSVZVIGE-YQUBHJMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadecanoic-7,7,8,8-D4 acid, also known as Palmitic Acid-d4, is a useful isotopically labeled research compound . It has a molecular formula of C16H28D4O2 and a molecular weight of 260.45 .


Synthesis Analysis

Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It is typically supplied as a neat, solid substance and stored at room temperature . The synthesis of this compound is not explicitly detailed in the available resources.


Molecular Structure Analysis

The molecular structure of Hexadecanoic-7,7,8,8-D4 acid consists of a straight-chain, sixteen-carbon, saturated long-chain fatty acid . The InChI representation of the molecule is InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2 .


Physical And Chemical Properties Analysis

Hexadecanoic-7,7,8,8-D4 acid is a solid substance at room temperature . It has a molecular weight of 260.45 g/mol . Other computed properties include a XLogP3 of 6.4, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 14 .

Scientific Research Applications

Metabolic Syndrome Research

Palmitic Acid-d4 is a common fatty acid in the human diet and serves as a signaling molecule regulating the progression and development of metabolic syndrome . It plays a crucial role in understanding the interplay between health and nutrition, especially in the context of high-fat diets .

Cardiovascular Diseases Research

Research has shown that Palmitic Acid-d4 is involved in the development of cardiovascular diseases . The atherogenic potential of palmitic acid and its stereospecific position in triacylglycerols are areas of active research .

Cancer Research

Palmitic Acid-d4 is also being studied for its role in cancer development . Understanding how this compound interacts with molecular targets can provide insights into disease progression and potential therapeutic strategies .

Neurodegenerative Diseases Research

Emerging evidence suggests that Palmitic Acid-d4 may play a role in the development of neurodegenerative diseases . Further research is needed to understand the specific targets and signaling pathways regulated by this compound .

Inflammation Research

Palmitic Acid-d4 is being studied for its role in inflammation . It’s believed to serve as a signaling molecule that can regulate the progression and development of inflammatory conditions .

Stable Isotope Labeled (SIL) Lipids Research

Hexadecanoic-7,7,8,8-D4 acid is a product in the category of Stable Isotope Labeled (SIL) Lipids . It’s used in research to study the properties and behaviors of lipids in various biological systems .

Mechanism of Action

While the specific mechanism of action for Hexadecanoic-7,7,8,8-D4 acid is not detailed in the available resources, a study has found that hexadecanoic acid has antibacterial activity, suggesting potential bioactivity .

Safety and Hazards

Hexadecanoic-7,7,8,8-D4 acid is stable if stored under recommended conditions . For more detailed safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

7,7,8,8-tetradeuteriohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i9D2,10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-YQUBHJMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexadecanoic-7,7,8,8-D4 acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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